Nickel acetylacetonate hydrate
CAS No.: 14363-16-7
Cat. No.: VC0084060
Molecular Formula: C10 H14 O4 Ni . 2 H2 O
Molecular Weight: 292.94
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14363-16-7 |
---|---|
Molecular Formula | C10 H14 O4 Ni . 2 H2 O |
Molecular Weight | 292.94 |
IUPAC Name | nickel(2+);(Z)-4-oxopent-2-en-2-olate;dihydrate |
Standard InChI | InChI=1S/2C5H8O2.Ni.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;2*1H2/q;;+2;;/p-2/b2*4-3-;;; |
SMILES | CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.O.[Ni+2] |
Introduction
Chemical Identity and Structure
Nickel acetylacetonate hydrate is a coordination complex consisting of nickel(II) ions coordinated with acetylacetonate ligands and water molecules. The compound exists in various hydrated forms, primarily as the dihydrate [Ni(C₅H₇O₂)₂(H₂O)₂], but also in other hydration states. The complex features a central nickel(II) ion coordinated by two acetylacetonate (acac) ligands, which act as bidentate chelating agents forming a six-membered chelate ring when both oxygen atoms bind to the metal. This arrangement creates a stable coordination sphere around the nickel center.
The compound is identified by several CAS numbers depending on its exact form: 14363-16-7 for the dihydrate, 120156-44-7 for another hydrate variant, and 3264-82-2 for forms with different hydration levels . This diversity in identification reflects the compound's various structural arrangements and water content. The molecular formulas reported include C₁₀H₁₄NiO₄ (anhydrous), C₁₀H₁₆NiO₅ (monohydrate), and C₁₀H₁₈NiO₆ (dihydrate), with corresponding molecular weights of 256.91, 276.94, and 292.94 g/mol, respectively .
Physical Characteristics
Nickel acetylacetonate hydrate appears as a light green to emerald-green crystalline solid . The compound's distinctive coloration results from d-d transitions in the nickel(II) ion's electronic structure. Beyond its visual properties, the complex demonstrates specific physical characteristics that contribute to its utility in various applications.
Table 1: Physical Properties of Nickel Acetylacetonate Hydrate
Synthesis Methods
Several synthetic routes exist for the preparation of nickel acetylacetonate hydrate, varying in their starting materials, conditions, and efficiency. These methods are employed in both laboratory and industrial settings to produce the compound with controlled purity and yield.
Laboratory Preparation
The most common laboratory synthesis involves the reaction of acetylacetone with nickel salts such as nickel chloride hexahydrate or nickel hydroxide . A particularly efficient method utilizes the direct reaction of nickel oxyhydroxide (NiO(OH)) with acetylacetone, yielding bis(acetylacetonato)nickel(II) dihydrate in high yield. This reaction can be represented as:
This synthetic route is notable for its facile nature and high yield, with α,α,β,β-tetra-acetylethane identified as the oxidation product of acetylacetone . The high efficiency of this method makes it particularly valuable for laboratory-scale synthesis where precise control over reaction conditions is possible.
Industrial Production
Industrial preparation methods typically involve treating an acidic solution of nickel ions with ammonium or sodium acetylacetonate. The reaction mixture's pH is carefully controlled and gradually raised until the complex precipitates . This approach allows for large-scale production with consistent quality. The process parameters, including temperature, concentration, and pH, are carefully optimized to maximize yield and purity while minimizing byproduct formation.
Chemical Properties and Reactivity
Nickel acetylacetonate hydrate exhibits a range of chemical behaviors that make it valuable in various applications. Its reactivity patterns reflect the coordination chemistry of nickel and the properties of the acetylacetonate ligands.
Coordination Chemistry
Magnetic and Spectroscopic Properties
Nickel acetylacetonate hydrate possesses interesting physical properties that have been extensively studied and characterized through various spectroscopic and analytical techniques.
Magnetic Behavior
The compound exhibits paramagnetism due to the presence of unpaired electrons in the d-orbital of the nickel(II) ion. Down to approximately 80 K, it displays normal paramagnetic behavior with an effective magnetic moment of 3.2 μB, which aligns with theoretical expectations for nickel(II) complexes. This magnetic property is valuable for studying the electronic structure of nickel complexes and has applications in materials science research.
Spectroscopic Characteristics
Infrared spectroscopy of nickel acetylacetonate hydrate shows characteristic absorption bands corresponding to the C=O and C=C stretching vibrations of the acetylacetonate ligands, as well as bands associated with the Ni-O bonds. These spectroscopic features provide a reliable means of identifying and characterizing the compound, assessing its purity, and studying its interactions with other molecules.
Applications in Catalysis
One of the most significant uses of nickel acetylacetonate hydrate is as a catalyst or catalyst precursor in various chemical transformations. Its catalytic applications span multiple areas of chemistry and materials science.
Homogeneous Catalysis
The compound serves as an effective homogeneous catalyst for numerous organic transformations . Its solubility in organic solvents allows it to function in solution-phase reactions, where the nickel center can interact with substrates in a controlled manner. The complex's catalytic activity can be modulated by varying reaction conditions or introducing additional ligands.
Cross-Coupling Reactions
Nickel acetylacetonate hydrate is particularly valuable in cross-coupling reactions for carbon-carbon bond formation . These transformations are fundamental in organic synthesis, especially for pharmaceutical and fine chemical production. The nickel complex offers advantages in certain coupling reactions compared to more expensive palladium-based catalysts, making it economically attractive for industrial applications.
Polymerization Catalysis
The compound catalyzes various polymerization reactions, contributing to the synthesis of polymers with controlled properties. Its effectiveness in polymerization processes stems from its ability to coordinate monomers and facilitate their insertion into growing polymer chains. This application has significance in both academic research and industrial polymer production.
Materials Science Applications
Beyond its catalytic uses, nickel acetylacetonate hydrate plays important roles in materials science, particularly in the synthesis of advanced materials with specific properties.
Precursor for Nanomaterials
The compound serves as a precursor for the synthesis of nickel-based nanomaterials and catalysts . Its thermal decomposition or controlled reduction leads to the formation of nickel nanoparticles with tailored sizes and morphologies. These nanoparticles have applications in catalysis, electronics, and magnetic materials.
Carbon Nanostructure Fabrication
Nickel acetylacetonate hydrate is employed in the fabrication of various carbon nanostructures through chemical vapor deposition (CVD) and laser evaporation techniques . In these processes, the compound acts as a source of nickel, which catalyzes the growth of carbon nanotubes, nanofibers, and other carbon-based materials with unique structural and electronic properties.
Thin Film Deposition
The compound is used in thin film deposition techniques to create nickel-containing films on various substrates. These films have applications in electronics, sensing, and protective coatings. The controlled decomposition of nickel acetylacetonate hydrate under appropriate conditions allows for the precise deposition of nickel-based materials with desired thicknesses and compositions.
Biological and Medical Aspects
While primarily known for its chemical and materials applications, nickel acetylacetonate hydrate also has relevance in biological and medical contexts.
Biological Interactions
The compound is used in studies investigating nickel's biological roles and its interactions with biomolecules. These investigations contribute to our understanding of nickel biochemistry, including both its essential functions in certain organisms and its potential toxicity mechanisms.
Toxicological Considerations
As with many nickel compounds, nickel acetylacetonate hydrate presents certain health hazards. The compound is classified as harmful if swallowed (H302) and may cause cancer by inhalation (H350i) . It can also cause allergic reactions, including skin sensitization and respiratory symptoms . These hazards necessitate appropriate safety measures when handling the compound.
Table 2: Hazard Information for Nickel Acetylacetonate Hydrate
Hazard Type | Classification | Reference |
---|---|---|
Signal Word | Danger | |
Hazard Statements | H302, H317, H334, H350i | |
Risk Codes | 49-22-43 | |
Recommended Protection | Eyeshields, faceshields, gloves, type P2 respirator |
Comparison with Related Metal Acetylacetonates
Nickel acetylacetonate hydrate belongs to a broader family of metal acetylacetonate complexes. Comparing it with related compounds provides insights into how the central metal ion influences the properties and applications of these complexes.
Structural Comparisons
While metal acetylacetonates share the common feature of acetylacetonate ligands coordinated to a metal center, they differ in their coordination geometries, bond lengths, and crystal structures depending on the metal ion. Nickel acetylacetonate typically adopts a square-planar or octahedral geometry (depending on hydration), differentiating it from complexes of other metals with different electronic configurations.
Reactivity Differences
Compared to cobalt, copper, and iron acetylacetonates, nickel acetylacetonate exhibits distinct reactivity patterns and catalytic efficiencies. For instance, nickel acetylacetonate is more effective in certain polymerization reactions than its cobalt and copper counterparts. These differences stem from the electronic structure of the nickel(II) ion and its specific interactions with ligands and substrates.
Application Specificities
Each metal acetylacetonate has specialized applications where it outperforms others. Nickel acetylacetonate hydrate is particularly valued for certain cross-coupling reactions, carbon nanomaterial synthesis, and specific catalytic transformations where the properties of nickel are advantageous. Understanding these specificities allows for the selection of the optimal metal acetylacetonate for particular applications.
Recent Research Developments
Research on nickel acetylacetonate hydrate continues to advance, revealing new aspects of its chemistry and expanding its applications. Recent studies have focused on understanding reaction mechanisms at the molecular level, developing new synthetic methodologies, and exploring novel applications.
Mechanistic Studies
A significant recent advancement involves the elucidation of the mechanism by which nickel acetylacetonate is reduced to form nickel(0) nanoparticles. Contrary to earlier assumptions of thermolysis or radical mechanisms, detailed analysis has shown that in reactions with oleylamine, the amine acts as a hydride donor through a two-electron chemical reduction route . This finding has important implications for nanoparticle synthesis design and understanding of catalytic processes.
New Applications
Ongoing research continues to identify new applications for nickel acetylacetonate hydrate, particularly in areas such as energy storage, environmental remediation, and advanced materials synthesis. The compound's versatility as a nickel source, combined with its well-defined chemistry, makes it valuable for exploring new synthetic pathways and materials with tailored properties.
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